molecular formula C10H14O2 B161601 9-Hydroxythymol CAS No. 61955-76-8

9-Hydroxythymol

Cat. No. B161601
CAS RN: 61955-76-8
M. Wt: 166.22 g/mol
InChI Key: CLJPRXFHCRIUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxythymol is a derivative of thymol . It can be isolated from Eupatorium fortunei . It has a molecular weight of 166.22 and a molecular formula of C10H14O2 .


Synthesis Analysis

Thymol derivatives, including 9-Hydroxythymol, are typically biosynthesized through the terpene pathway . The direct biosynthetic relationship with p-cymene has been established by aromatization of γ-terpinene in Thymus vulgaris L .


Molecular Structure Analysis

9-Hydroxythymol is a monoterpenoid with a phenolic hydroxyl group . It is a thymol derivative, which means it has a similar structure to thymol but with an additional hydroxyl group .


Chemical Reactions Analysis

Thymol derivatives, including 9-Hydroxythymol, have been grouped into mono-, di-, and multisubstituted compounds for systematic analysis . The substitution on the aromatic ring, as well as on the isopropyl residue, and considering the functional groups, have been evaluated .


Physical And Chemical Properties Analysis

9-Hydroxythymol is a powder . Its CAS number is 61955-76-8 .

Scientific Research Applications

Antimicrobial Activities

9-Hydroxythymol derivatives exhibit significant antimicrobial properties. For instance, derivatives isolated from the roots of Inula hupehensis demonstrated moderate antibacterial activities against bacteria like Staphylococcus aureus and Escherichia coli, as well as inhibitory activities against plant pathogenic fungi (Zhao, Li, Liu, & Gao, 2010).

Allelopathic Effects

Certain thymol derivatives, including 9-Hydroxythymol, have shown allelopathic effects on seed germination and growth. In a study on the roots of Mikania micrantha, these derivatives significantly inhibited seed germination and shoot growth in Arabidopsis thaliana (Xu, Xie, Xiao, & Wei, 2013).

Antidiarrheal Properties

9-Hydroxythymol derivatives derived from Ageratina glabrata have shown potential antidiarrheal properties. In vitro assays indicated strong antiamoebic and antigiardial activities, suggesting a role in antidiarrheal properties of the plant (Bustos-Brito et al., 2016).

Phytotoxic Effects

Phenolic compounds, including 9-Hydroxythymol derivatives, from the roots of Ageratina adenophora, were found to have phytotoxic effects on Arabidopsis thaliana seed germination and seedling growth. This indicates a potential application in studying plant growth and development processes (Zhou et al., 2013).

Antiproliferative Activity

9-Hydroxythymol derivatives have been studied for their antiproliferative activity, particularly against cancer cells. For example, derivatives of 9-Hydroxystearic Acid showed antiproliferative activity against HT 29 cancer cells, emphasizing the importance of position 9 groups in the compound for this activity (Calonghi et al., 2019).

Safety And Hazards

9-Hydroxythymol is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention is required .

properties

IUPAC Name

2-(1-hydroxypropan-2-yl)-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h3-5,8,11-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJPRXFHCRIUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxythymol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Hydroxythymol
Reactant of Route 2
Reactant of Route 2
9-Hydroxythymol
Reactant of Route 3
Reactant of Route 3
9-Hydroxythymol
Reactant of Route 4
9-Hydroxythymol
Reactant of Route 5
9-Hydroxythymol
Reactant of Route 6
9-Hydroxythymol

Citations

For This Compound
37
Citations
AL Pérez, AR de Vivar - Phytochemistry, 1994 - Elsevier
… aristata afforded the new monoterpene 9-hydroxythymol, whose structure was determined by … Finally, we isolated and established the structure of the new monoterpene 9hydroxythymol (…
Number of citations: 13 www.sciencedirect.com
HX Jiang, Y Li, J Pan, K Gao - Helvetica chimica acta, 2006 - Wiley Online Library
… The MeO group was determined to be at the 8-position by the HMBC correlation Me/C(8), thus establishing the structure of 20 as 8-methoxy-9-hydroxythymol 3-O-angelate. Compound …
Number of citations: 37 onlinelibrary.wiley.com
J Zhao, Y Li, Q Liu, K Gao - Food chemistry, 2010 - Elsevier
… 9-O-β-d-Glucopyranosyl-9-hydroxythymol (1) was obtained as a yellow oil. Its FABMS exhibited quasi-molecular ion peaks at m/z 351.0 ([M+Na] + ) and 335.2 ([M+Li] + ), and HRESIMS …
Number of citations: 68 www.sciencedirect.com
Z Fei, Q Jiang-Jiang, C Xiang-Rong… - … Product Research & …, 2012 - search.ebscohost.com
… hupehensis, we isolated and identified nineteen compounds , including 9-hydroxythymol ( 1 ) ,8 ,10-dehydro9 -hydroxythymol ( 2 ) , 2 -hydroxy-4 -methylacetophenone (3) ,8,9-…
Number of citations: 7 search.ebscohost.com
Q Xu, H Xie, H Xiao, X Wei - Journal of agricultural and food …, 2013 - ACS Publications
… -9-acetoxythymol (6), 8,10-dihydroxy-9-isobutyryloxythymol (7), 8,10-dihydroxy-9-(2-methylbutyryloxy)thymol (8), 8,9-dehydro-10-hydroxythymol (9), 8-methoxy-9-hydroxythymol (10), …
Number of citations: 33 pubs.acs.org
QQ ZHANG - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
… (3), euparone (4), 8-methoxy-9-hydroxythymol (5), dehydroespeleton (6), 8-methoxy-9-hydroxythymol 3-O-angelate (7), 9-hydroxythymol (8), 4-hydroxy cinnamic acid methyl ester (9), p-…
Number of citations: 1 pesquisa.bvsalud.org
H Liang, F Bao, X Dong, R Tan, C Zhang, Q Lu… - Molecules, 2007 - mdpi.com
Two new monoterpenoids, 8,10-dihydroxy-9(2)-methylbutyryloxythymol (1) and 10-hydroxy-8,9-dioxyisopropylidene-thymol (2), together with five known thymol derivatives: 8,9,10-…
Number of citations: 79 www.mdpi.com
S Kawakami, H Otsuka - acgpubs.org
The presence of thymol derivatives in the leaves and twigs of E. fortunei collected in Northern Vietnam was investigated. Five thymol derivatives, including new 9-O-angeloxy-10-hydroxy…
Number of citations: 4 www.acgpubs.org
L Miao, QH Wei, ST Wang, P Sun, H Zhang - Fitoterapia, 2023 - Elsevier
… /1b-19) including seven pairs of previously undescribed enantiomers (1a/1b-7a/7b), as well as a lignan (brachangobinan A (BBA), 20) and two monoterpenes (8S/8R-9-hydroxythymol, …
Number of citations: 3 www.sciencedirect.com
AJ Javan, MJ Javan - Food chemistry, 2014 - Elsevier
Molecules acting as antioxidants capable of scavenging reactive oxygen species (ROS) are of upmost importance in the living cell. Thymol derivatives exhibit various antioxidant …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.